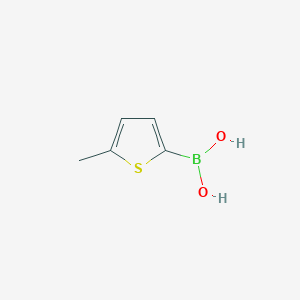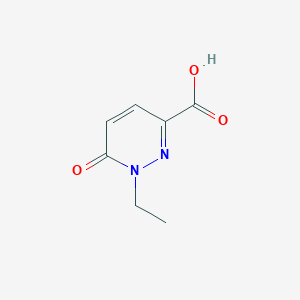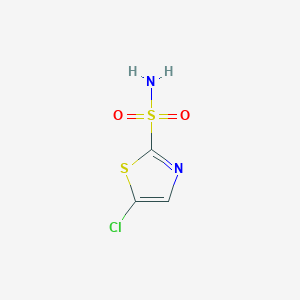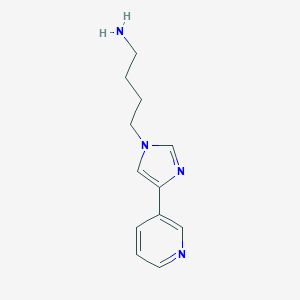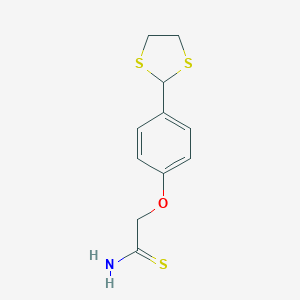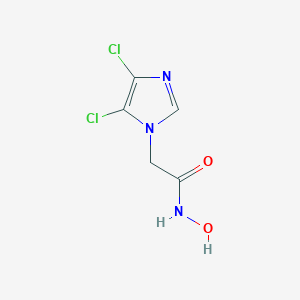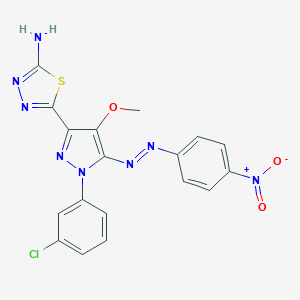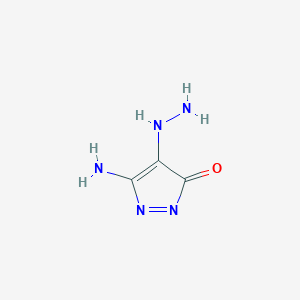
5-Amino-4-hydrazinylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-hydrazinylpyrazol-3-one, also known as AHP, is a pyrazolone derivative that has been extensively studied for its potential applications in various scientific research fields. AHP is a versatile compound that can be synthesized using different methods and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-Amino-4-hydrazinylpyrazol-3-one is not fully understood, but it has been suggested that 5-Amino-4-hydrazinylpyrazol-3-one exerts its effects by inhibiting various enzymes and signaling pathways. 5-Amino-4-hydrazinylpyrazol-3-one has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 5-Amino-4-hydrazinylpyrazol-3-one has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemische Und Physiologische Effekte
5-Amino-4-hydrazinylpyrazol-3-one has been shown to exhibit a range of biochemical and physiological effects, including inducing apoptosis, inhibiting cell proliferation, reducing oxidative stress and inflammation, and inhibiting enzyme activity. 5-Amino-4-hydrazinylpyrazol-3-one has also been shown to have antifungal and antibacterial activity against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
5-Amino-4-hydrazinylpyrazol-3-one has several advantages for lab experiments, including its versatility, ease of synthesis, and low toxicity. However, 5-Amino-4-hydrazinylpyrazol-3-one also has some limitations, including its instability in solution and its potential to form dimers and oligomers.
Zukünftige Richtungen
There are several future directions for research on 5-Amino-4-hydrazinylpyrazol-3-one, including further investigating its mechanism of action, exploring its potential applications in drug discovery and development, and optimizing its synthesis method to improve yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of 5-Amino-4-hydrazinylpyrazol-3-one in vivo and to explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
5-Amino-4-hydrazinylpyrazol-3-one can be synthesized using different methods, including the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate, followed by the reaction with ethyl acetoacetate and hydrazine hydrate. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate, followed by the reaction with ethyl acetoacetate and hydrazine hydrate in the presence of a catalyst. These methods have been shown to yield 5-Amino-4-hydrazinylpyrazol-3-one with high purity and yield.
Wissenschaftliche Forschungsanwendungen
5-Amino-4-hydrazinylpyrazol-3-one has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and microbiology. 5-Amino-4-hydrazinylpyrazol-3-one has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 5-Amino-4-hydrazinylpyrazol-3-one has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 5-Amino-4-hydrazinylpyrazol-3-one has been shown to have antibacterial and antifungal activity against various microorganisms.
Eigenschaften
CAS-Nummer |
171294-90-9 |
|---|---|
Produktname |
5-Amino-4-hydrazinylpyrazol-3-one |
Molekularformel |
C3H5N5O |
Molekulargewicht |
127.11 g/mol |
IUPAC-Name |
5-amino-4-diazenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C3H5N5O/c4-2-1(6-5)3(9)8-7-2/h5H,(H4,4,7,8,9) |
InChI-Schlüssel |
HEAWZAHGIYKQDO-UHFFFAOYSA-N |
Isomerische SMILES |
C1(=C(N=NC1=O)N)NN |
SMILES |
C1(=C(NNC1=O)N)N=N |
Kanonische SMILES |
C1(=C(N=NC1=O)N)NN |
Synonyme |
1H-Pyrazole-4,5-dione,3-amino-,4-hydrazone(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)
